molecular formula C17H13Br2N3O2S B11109432 1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-bromophenyl)carbamimidothioate

1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-bromophenyl)carbamimidothioate

Cat. No.: B11109432
M. Wt: 483.2 g/mol
InChI Key: ABGUKDNBKWPYTC-UHFFFAOYSA-N
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Description

3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDINE is a complex organic compound that features a combination of bromophenyl, imino, and dioxopyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDINE typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with an amine to form the imine intermediate. This intermediate is then reacted with a thiol to introduce the sulfanyl group. The final step involves the cyclization of the intermediate to form the dioxopyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDINE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({AMINO[(4-BROMOPHENYL)IMINO]METHYL}SULFANYL)-1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C17H13Br2N3O2S

Molecular Weight

483.2 g/mol

IUPAC Name

[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-(4-bromophenyl)carbamimidothioate

InChI

InChI=1S/C17H13Br2N3O2S/c18-10-1-5-12(6-2-10)21-17(20)25-14-9-15(23)22(16(14)24)13-7-3-11(19)4-8-13/h1-8,14H,9H2,(H2,20,21)

InChI Key

ABGUKDNBKWPYTC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)SC(=NC3=CC=C(C=C3)Br)N

Origin of Product

United States

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